3-(4-Benzylpiperazin-1-yl)-5-methylpyridazino[3,4-b][1,4]benzoxazine
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Overview
Description
3-(4-Benzylpiperazin-1-yl)-5-methylpyridazino[3,4-b][1,4]benzoxazine is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a benzylpiperazine moiety with a pyridazino[3,4-b][1,4]benzoxazine core, making it a valuable candidate for various biological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperazin-1-yl)-5-methylpyridazino[3,4-b][1,4]benzoxazine typically involves multiple steps, starting with the preparation of the benzylpiperazine intermediate. This intermediate is then reacted with appropriate reagents to form the final compound. Common synthetic routes include:
Reductive Amination: This involves the reaction of benzylpiperazine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Cyclization Reactions: The formation of the pyridazino[3,4-b][1,4]benzoxazine core often involves cyclization reactions, where the intermediate compounds undergo intramolecular reactions to form the desired heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzylpiperazin-1-yl)-5-methylpyridazino[3,4-b][1,4]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-(4-Benzylpiperazin-1-yl)-5-methylpyridazino[3,4-b][1,4]benzoxazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and antitumor activities.
Biological Studies: It is used in molecular docking studies to understand its interactions with various biological targets.
Chemical Research: The compound serves as a model for studying the reactivity and stability of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-5-methylpyridazino[3,4-b][1,4]benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the pyridazino[3,4-b][1,4]benzoxazine core may interact with enzymes involved in oxidative stress pathways . These interactions can lead to various biological effects, such as antimicrobial or antitumor activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one: This compound has similar structural features but differs in its pharmacological profile.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another compound with a benzylpiperazine moiety, known for its antimicrobial activity.
Uniqueness
3-(4-Benzylpiperazin-1-yl)-5-methylpyridazino[3,4-b][1,4]benzoxazine is unique due to its combination of a benzylpiperazine moiety with a pyridazino[3,4-b][1,4]benzoxazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H23N5O |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-5-methylpyridazino[3,4-b][1,4]benzoxazine |
InChI |
InChI=1S/C22H23N5O/c1-25-18-9-5-6-10-20(18)28-22-19(25)15-21(23-24-22)27-13-11-26(12-14-27)16-17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3 |
InChI Key |
KKEGVNCPHQPGEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=NN=C(C=C31)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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